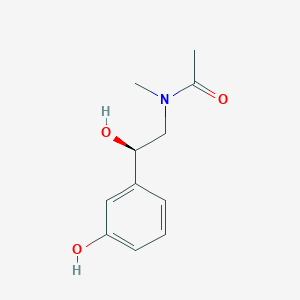

N-乙酰苯肾上腺素

描述

N-Acetylphenylephrine is not directly discussed in the provided papers; however, the papers do provide information on related compounds and their biochemical pathways, which can offer insights into the type of analyses that might be relevant for N-Acetylphenylephrine. For instance, acetaminophen (APAP) is metabolized to form N-acetyl-p-benzoquinoneimine (NAPQI), which has been shown to cause neurogenic inflammation in the airways and other tissues in rodents . Another metabolite of acetaminophen, N-arachidonoylphenolamine (AM404), is formed in the nervous system through a fatty acid conjugation pathway . These studies suggest that the metabolism and bioactivation of acetaminophen derivatives can lead to significant biological effects.

Synthesis Analysis

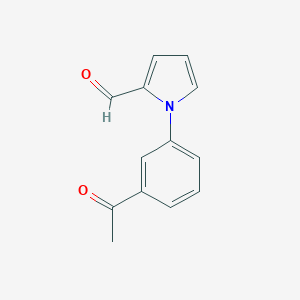

The synthesis of related compounds involves various chemical reactions. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . This process, along with the spectroscopic characterization techniques used, such as 1H-NMR, 13C-NMR, and FT-IR, could be analogous to methods used in the synthesis of N-Acetylphenylephrine.

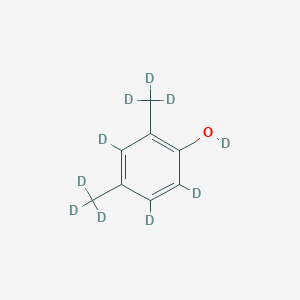

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, and the molecule exhibited intramolecular N—H...O hydrogen bonds contributing to its stability . Such detailed structural analysis is essential for N-Acetylphenylephrine to predict its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving acetaminophen derivatives show that these compounds can undergo bioactivation to form reactive metabolites. NAPQI, for example, selectively excites TRPA1 channels and causes the release of proinflammatory neuropeptides . Similarly, AM404 inhibits COX enzymes and affects prostaglandin synthesis . These reactions are indicative of the types of chemical processes that N-Acetylphenylephrine might undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and are critical for its function and reactivity. Theoretical calculations using density functional theory (DFT) can predict these properties, as seen in the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, where the HOMO/LUMO energy gap was associated with the molecule's reactivity . Such analyses would be necessary for N-Acetylphenylephrine to understand its potential as a drug or its behavior in various environments.

科学研究应用

1. 在各种临床环境中的治疗应用

N-乙酰苯肾上腺素与 N-乙酰半胱氨酸类似,具有广泛的临床应用。N-乙酰半胱氨酸被用作扑热息痛过量的解毒剂,并已显示出在治疗慢性阻塞性肺疾病、预防造影剂引起的肾损伤、治疗肺纤维化和帮助多囊卵巢综合征的生育方面的前景 (Millea, 2009).

2. 神经和精神疾病

N-乙酰半胱氨酸已显示出在治疗阿尔茨海默病和帕金森病等神经系统疾病以及成瘾、精神分裂症和双相情感障碍等各种精神疾病方面的潜力。这归因于它在调节与氧化应激、细胞凋亡、线粒体功能和神经递质调节相关的途径中的作用 (Deepmala et al., 2015), (Dean et al., 2011).

3. 抗氧化和抗炎特性

N-乙酰半胱氨酸是谷胱甘肽的前体,谷胱甘肽是体内重要的抗氧化剂,并显示出显着的抗氧化和抗炎活性。这些特性使其在解决与氧化应激和炎症相关的疾病中具有价值 (Atkuri et al., 2007).

4. 神经退行性疾病中的潜力

N-乙酰半胱氨酸已对其在预防认知衰老和痴呆,特别是在帕金森病和阿尔茨海默病中的神经保护潜力进行了评估。其成本效益和缺乏明显的副作用使其成为这些应用的有前途的化合物 (Tardiolo et al., 2018).

安全和危害

作用机制

Target of Action

N-Acetylphenylephrine, similar to its parent compound Phenylephrine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic agonist , N-Acetylphenylephrine interacts with its targets to mediate vasoconstriction and mydriasis . This interaction depends on the route and location of administration .

Biochemical Pathways

It’s known that alpha-1 adrenergic agonists like phenylephrine can affect various pathways, including thePI3K/AKT signaling pathway . This pathway plays a significant role in cell survival and growth .

Pharmacokinetics

Phenylephrine, its parent compound, is known to have a rapid onset of action and a half-life of 21-34 hours . It’s also known that Phenylephrine has a bioavailability of 38% through the gastrointestinal tract . These properties may influence the bioavailability of N-Acetylphenylephrine.

属性

IUPAC Name |

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJFSDYUAXAPLF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207692 | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylphenylephrine | |

CAS RN |

58952-80-0 | |

| Record name | N-Acetylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

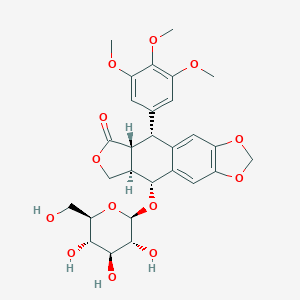

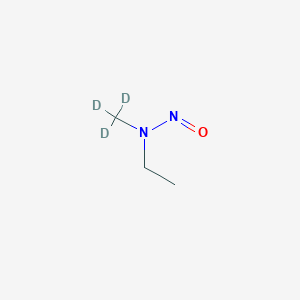

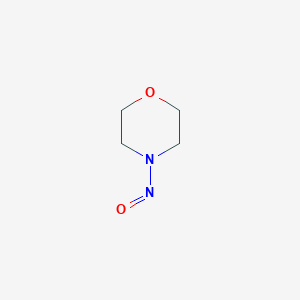

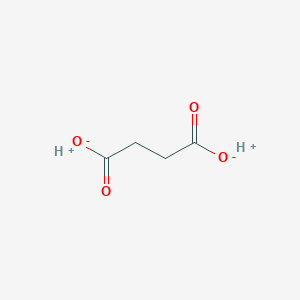

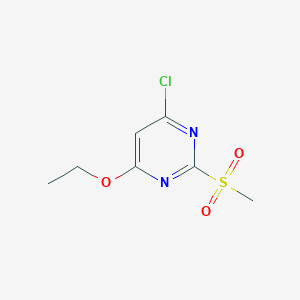

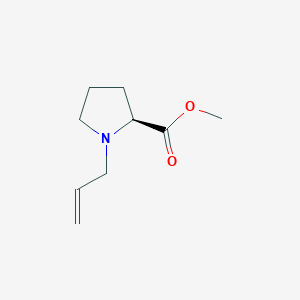

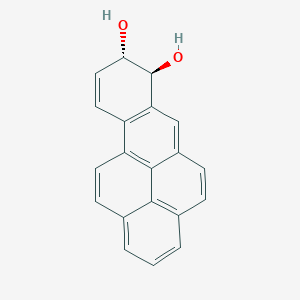

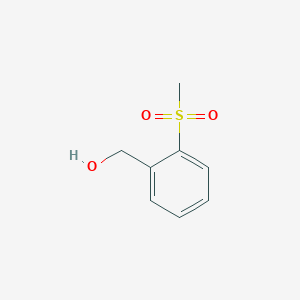

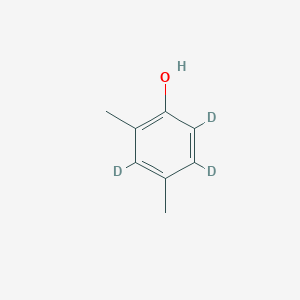

Feasible Synthetic Routes

Q & A

Q1: How does N-acetylphenylephrine compare to phenylephrine in terms of its effect on blood pressure in rats?

A1: The study indicates that N-acetylphenylephrine exhibits a much weaker effect on blood pressure compared to its parent compound, phenylephrine. In fact, after pretreatment with chlorisondamine, N-acetylphenylephrine demonstrated almost negligible potency (0.01) in raising blood pressure compared to adrenaline (100) and phenylephrine (37) []. This suggests that the N-acetylation of phenylephrine significantly reduces its ability to elevate blood pressure in this experimental setting.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)